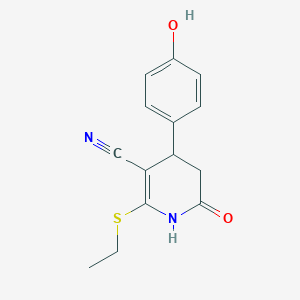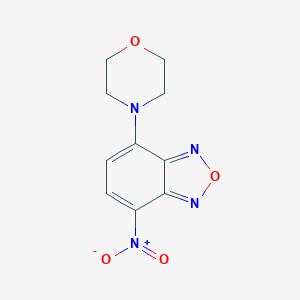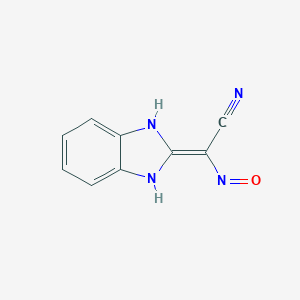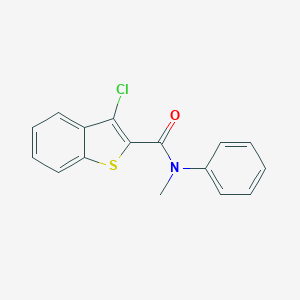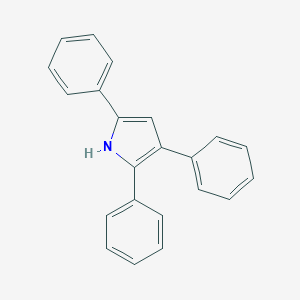
2,3,5-triphenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-triphenyl-1H-pyrrole (TPP) is a heterocyclic organic compound that has gained significant attention in the field of chemistry and biology due to its unique properties and potential applications. TPP is a pyrrole derivative that contains three phenyl groups attached to the pyrrole ring. This compound has been synthesized using various methods and has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2,3,5-triphenyl-1H-pyrrole is not fully understood. However, it has been suggested that 2,3,5-triphenyl-1H-pyrrole may act as a metal ion chelator, binding to metal ions and altering their chemical properties. This may result in changes in the activity of enzymes and other proteins that require metal ions for their function.
Biochemische Und Physiologische Effekte
2,3,5-triphenyl-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2,3,5-triphenyl-1H-pyrrole has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 2,3,5-triphenyl-1H-pyrrole has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3,5-triphenyl-1H-pyrrole is its ability to act as a fluorescent probe for the detection of metal ions. This makes it a useful tool for researchers studying metal ion homeostasis and metabolism. Additionally, 2,3,5-triphenyl-1H-pyrrole is relatively easy to synthesize using various methods. However, one limitation of 2,3,5-triphenyl-1H-pyrrole is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2,3,5-triphenyl-1H-pyrrole. One area of interest is the development of new materials, such as polymers and liquid crystals, using 2,3,5-triphenyl-1H-pyrrole as a building block. Additionally, 2,3,5-triphenyl-1H-pyrrole may be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2,3,5-triphenyl-1H-pyrrole and its potential applications in scientific research.
Synthesemethoden
2,3,5-triphenyl-1H-pyrrole can be synthesized using various methods, including the Hantzsch pyrrole synthesis, the Paal-Knorr pyrrole synthesis, and the Pictet-Spengler reaction. The Hantzsch pyrrole synthesis involves the reaction of an aldehyde, a β-ketoester, and an ammonium salt in the presence of a catalyst. The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2,3,5-triphenyl-1H-pyrrole has been studied for its potential use in various scientific research applications. It has been investigated for its ability to act as a fluorescent probe for the detection of metal ions. 2,3,5-triphenyl-1H-pyrrole has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals. Additionally, 2,3,5-triphenyl-1H-pyrrole has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
3274-61-1 |
|---|---|
Produktname |
2,3,5-triphenyl-1H-pyrrole |
Molekularformel |
C22H17N |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2,3,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H |
InChI-Schlüssel |
GBCJQOITJVEDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
3274-61-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
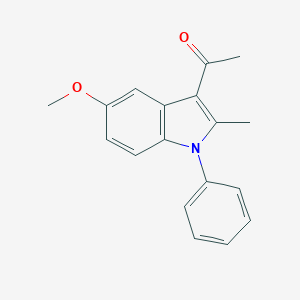

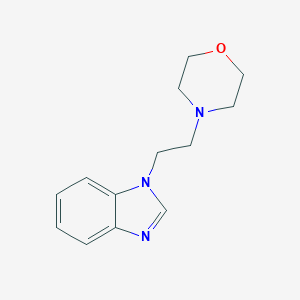
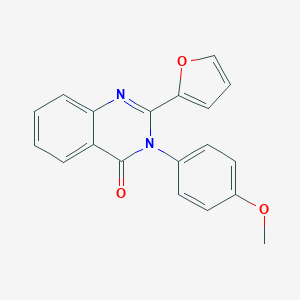
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
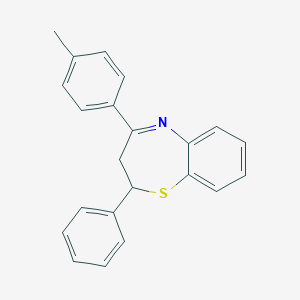
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
